Isopropyl triphenylphosphonium iodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

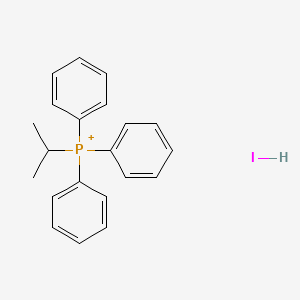

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C21H23IP+ |

|---|---|

Molekulargewicht |

433.3 g/mol |

IUPAC-Name |

triphenyl(propan-2-yl)phosphanium;hydroiodide |

InChI |

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1; |

InChI-Schlüssel |

HHBXWXJLQYJJBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isopropyl triphenylphosphonium iodide (CAS 24470-78-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Isopropyl triphenylphosphonium iodide in Modern Synthesis

This compound stands as a crucial reagent in the arsenal of synthetic organic chemists. Its primary utility lies in its role as a precursor to the isopropylidene triphenylphosphorane ylide, a key player in the Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of alkenes from carbonyl compounds, a transformation fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on the practical insights and mechanistic understanding required for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its successful application and characterization.

Physical and Chemical Properties

This compound is typically a white to pale yellow crystalline powder.[1] It is soluble in polar organic solvents such as methanol and water, but insoluble in nonpolar solvents like benzene.[2]

| Property | Value | References |

| CAS Number | 24470-78-8 | [1][3] |

| Molecular Formula | C₂₁H₂₂IP | [1][3] |

| Molecular Weight | 432.28 g/mol | [1][3] |

| Melting Point | 194-197 °C | [1][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Synonyms | (1-Methylethyl)triphenylphosphonium iodide, NSC 140615 | [1][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra are characteristic of the isopropyl and triphenylphosphine moieties. The protons on the methyl groups of the isopropyl substituent typically appear as a doublet, while the methine proton appears as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The aromatic protons of the phenyl groups appear as a complex multiplet in the downfield region.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Synthesis Mechanism and Workflow

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on the electrophilic secondary carbon of 2-iodopropane. The iodide ion is displaced as the leaving group, resulting in the formation of the stable phosphonium salt.[6]

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step guide for the laboratory synthesis of this compound.

Materials:

-

Triphenylphosphine (1 equivalent)

-

2-Iodopropane (1.1 equivalents)

-

Anhydrous acetonitrile or toluene

-

Diethyl ether or hexanes (for washing)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a minimal amount of anhydrous acetonitrile or toluene.

-

To the stirred solution, add 2-iodopropane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt may precipitate out of the solution.

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid with several portions of cold diethyl ether or hexanes to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound, free from byproducts such as triphenylphosphine oxide.

General Recrystallization Protocol:

-

Dissolve the crude phosphonium salt in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropyl alcohol, or a mixture of dichloromethane and diethyl ether).[7][8]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is as a precursor for the Wittig reagent used in olefination reactions.[6]

Ylide Formation and Reaction Mechanism

The phosphonium salt is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the corresponding phosphonium ylide (isopropylidene triphenylphosphorane).[9] This ylide is a non-stabilized or semi-stabilized ylide, which influences the stereochemical outcome of the reaction.

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[9][10]

Stereochemical Considerations

The stereochemistry of the alkene product in a Wittig reaction is largely determined by the stability of the ylide. Non-stabilized ylides, such as the one derived from this compound, generally lead to the formation of (Z)-alkenes with moderate to high selectivity, especially with aldehydes.[11] However, the (E)/(Z) selectivity can sometimes be poor with semi-stabilized ylides.[10]

Detailed Experimental Protocol: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction using this compound.

Materials:

-

This compound (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

-

Aldehyde or ketone (1 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of the Alkene Product

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[6][12] Several methods can be employed for its removal:

-

Chromatography: Flash column chromatography on silica gel is a common method for separating the alkene from the more polar triphenylphosphine oxide.

-

Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method.

-

Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexanes or a mixture of ether and hexanes, while the less polar alkene remains in solution.[9][13][14]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of isopropylidene-containing alkenes via the Wittig reaction. A thorough understanding of its synthesis, purification, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided protocols and mechanistic insights aim to empower researchers to confidently employ this reagent in their synthetic endeavors, contributing to the advancement of chemical synthesis and drug discovery.

References

-

ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

-

Alkali Scientific. (n.d.). Isopropyltriphenylphosphonium iodide, 1 X 25 g (377481-25G). Retrieved from [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

-

PubMed Central. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Retrieved from [Link]

-

LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Magnetic Resonance Studies. II. Investigation of Phosphonium Salts Containing Unsaturated Groups by 13C and 31P Nuclear Magnetic. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Missouri - Kansas City. (2007). Experiment 8: Wittig Reaction. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR isotropic chemical shifts calculated under the ωB97XD/.... Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

Sources

- 1. A12881.30 [thermofisher.com]

- 2. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. sciepub.com [sciepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Isopropyl triphenylphosphonium iodide from Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphonium Salts

Quaternary phosphonium salts are a class of organophosphorus compounds with wide-ranging applications in synthetic organic chemistry.[1] Among these, isopropyl triphenylphosphonium iodide stands out as a versatile reagent.[2] Its primary utility lies in its role as a precursor to the corresponding phosphonium ylide, an essential component in the Wittig reaction for the stereoselective formation of alkenes.[1] Specifically, the ylide generated from this salt is employed to introduce an isopropylidene group (=C(CH₃)₂) onto aldehydes and ketones.[1] This capability is crucial for the synthesis of a variety of fine chemicals, complex molecular architectures, and pharmaceutical compounds.[2] Beyond its role in the Wittig reaction, this compound also serves as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (S(N)2) reaction.[1] This reaction involves the interaction of two species in the rate-determining step: the nucleophile and the electrophile.[3]

The Core Reaction:

Triphenylphosphine ((C₆H₅)₃P) + 2-Iodopropane (CH₃)₂CHI → this compound ([(CH₃)₂CH-P(C₆H₅)₃]⁺I⁻)

In this transformation, triphenylphosphine acts as the nucleophile, while 2-iodopropane serves as the electrophile.[1]

The S(_N)2 Mechanism Explained

The S(N)2 reaction is a concerted, single-step process. This means the formation of the new bond and the breaking of the old bond occur simultaneously.[3]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic secondary carbon atom of 2-iodopropane.[1] This attack occurs from the backside, 180 degrees opposite to the leaving group (the iodide ion).[4]

-

Transition State: As the nucleophile approaches, a trigonal bipyramidal transition state is formed.[1] In this high-energy state, the bond between the phosphorus and the carbon is partially formed, while the bond between the carbon and the iodine is partially broken.[4]

-

Leaving Group Departure: The iodide ion is displaced as the leaving group, leading to the formation of the stable, tetracoordinate phosphonium salt.[1] A significant characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the carbon center, known as a Walden inversion.[3][4]

The choice of reactants is critical. Triphenylphosphine is an excellent nucleophile due to the electron-donating nature of the three phenyl groups and the accessibility of the lone pair on the phosphorus atom. 2-Iodopropane is a suitable electrophile because iodine is a good leaving group, readily accommodating a negative charge.[5]

Quantitative Data Summary

A clear understanding of the physical and chemical properties of the reactants and products is essential for successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80.5 | White solid |

| 2-Iodopropane | C₃H₇I | 169.99 | -90 | Colorless liquid |

| This compound | C₂₁H₂₂IP | 432.28[2] | 194-197 | White to pale yellow powder[2] |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine ((C₆H₅)₃P)

-

2-Iodopropane ((CH₃)₂CHI)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Inert atmosphere setup (e.g., nitrogen or argon)

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add a stoichiometric equivalent of 2-iodopropane.

-

Reflux: Heat the reaction mixture to reflux. The choice of toluene as a solvent is due to its relatively high boiling point, which allows the reaction to proceed at a reasonable rate, and its ability to dissolve the reactants.

-

Reaction Monitoring: The progress of the reaction can be monitored by the formation of a white precipitate, which is the desired phosphonium salt. The reaction is typically allowed to proceed for several hours to ensure complete conversion.

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is generally insoluble in non-polar solvents like toluene and can be further precipitated by the addition of a less polar solvent such as anhydrous diethyl ether.

-

Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel.[6] Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and impurities.[6]

-

Drying: Dry the purified this compound under vacuum to remove residual solvent. The final product should be a white to pale yellow crystalline powder.[7]

Role in the Wittig Reaction

The primary application of this compound is as a precursor to a Wittig reagent.[8] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9]

Generation of the Ylide:

The phosphonium salt is deprotonated by a strong base, such as n-butyllithium or sodium hydride, to form the corresponding phosphorus ylide (also known as a phosphorane).[10]

[(CH₃)₂CH-P(C₆H₅)₃]⁺I⁻ + Base → (CH₃)₂C=P(C₆H₅)₃ + HB + I⁻

The Wittig Reaction Mechanism:

Caption: The Wittig reaction mechanism.

The ylide then reacts with an aldehyde or ketone in a two-step process that is often considered concerted.[9]

-

Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a betaine intermediate, which subsequently undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane.[9]

-

Decomposition: The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for this reaction.[10]

The use of the ylide derived from this compound allows for the specific introduction of an isopropylidene group, which is a valuable transformation in the synthesis of many natural products and pharmaceuticals.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Triphenylphosphine: Can cause skin and eye irritation.[11] Avoid inhalation of dust.[12] Wear protective clothing, gloves, and safety glasses.[12]

-

2-Iodopropane: Flammable liquid and vapor.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13] Keep away from heat, sparks, and open flames.[13]

-

This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.

-

Solvents: Toluene and diethyl ether are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][13][14]

Conclusion

The synthesis of this compound from triphenylphosphine and 2-iodopropane is a straightforward yet fundamentally important reaction in organic synthesis. Its mechanism, rooted in the principles of S(_N)2 reactions, provides a valuable pedagogical example. The resulting phosphonium salt is a key building block for the powerful Wittig reaction, enabling the construction of complex olefinic structures. A thorough understanding of the synthesis, properties, and applications of this reagent is essential for researchers and professionals in the field of drug development and chemical synthesis.

References

-

Chemistry LibreTexts. (2024, March 18). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

BTC Europe. (2021, April 30). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). Isopropyltriphenylphosphonium iodide. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 16). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]

-

BDMAEE. (2025, June 20). the role of triphenylphosphine in wittig reaction synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A12881.30 [thermofisher.com]

- 8. イソプロピルトリフェニルホスホニウムヨージド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. bdmaee.net [bdmaee.net]

- 11. leap.epa.ie [leap.epa.ie]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Solubility of Isopropyl Triphenylphosphonium Iodide in Organic Solvents

Introduction

Isopropyl triphenylphosphonium iodide, a quaternary phosphonium salt, is a versatile reagent in organic synthesis, most notably as a precursor to Wittig reagents for the formation of carbon-carbon double bonds.[1] Its utility in a laboratory or industrial setting is fundamentally linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Theoretical Framework of Solubility

The dissolution of a salt in a solvent is a complex process governed by the interplay of several thermodynamic factors. The overarching principle can be summarized by the Gibbs free energy of dissolution (ΔG_sol), which must be negative for dissolution to occur spontaneously. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution, T is the temperature in Kelvin, and ΔS_sol is the entropy of solution.

For a crystalline ionic solid like this compound, the enthalpy of solution can be conceptualized as the sum of two competing enthalpies: the lattice energy (ΔH_lattice) and the solvation energy (ΔH_solvation).[2][3]

ΔH_sol = ΔH_lattice + ΔH_solvation

-

Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic lattice of the solid phosphonium salt into its constituent gaseous ions (isopropyl triphenylphosphonium cation and iodide anion). This is an endothermic process (ΔH_lattice > 0).

-

Solvation Energy (ΔH_solvation): This is the energy released when the gaseous ions are solvated by the solvent molecules. This is an exothermic process (ΔH_solvation < 0).

For dissolution to be enthalpically favorable, the energy released during solvation must be greater than the energy required to break the crystal lattice.

The entropy of solution (ΔS_sol) is generally positive, as the dissolution of a highly ordered crystal into randomly dispersed ions in solution leads to an increase in disorder.[4]

The solubility of this compound is therefore a nuanced balance of these factors, influenced by the properties of both the salt and the solvent. The large, bulky nature of the triphenylphosphonium cation and the polarizability of the iodide anion play significant roles.

Key Factors Influencing Solubility:

-

Solvent Polarity: The principle of "like dissolves like" is a useful heuristic.[4] Polar solvents are generally better at solvating the charged ions of the phosphonium salt. The dielectric constant of a solvent is a good indicator of its polarity.[5][6]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact strongly with the iodide anion, enhancing solubility.

-

Dispersion Forces: The three phenyl groups on the phosphorus atom contribute significantly to the van der Waals interactions, allowing for some solubility in less polar solvents through dispersion forces.

-

Temperature: The effect of temperature on solubility depends on the sign of the enthalpy of solution. If the dissolution is endothermic (ΔH_sol > 0), increasing the temperature will increase solubility. Conversely, if it is exothermic (ΔH_sol < 0), solubility will decrease with increasing temperature.

Caption: A diagram illustrating the key thermodynamic and physicochemical factors that govern the solubility of this compound.

Solubility Data

| Solvent | Polarity | Dielectric Constant (approx.) | Qualitative Solubility |

| Water | Very High | 80.1 | Soluble[7] |

| Methanol | High | 32.7 | Soluble[7] |

| Ethanol | High | 24.5 | Likely Soluble |

| Dichloromethane | Medium | 9.1 | Likely Soluble |

| Acetone | Medium | 20.7 | Likely Soluble |

| Chloroform | Medium | 4.8 | Likely Soluble |

| Benzene | Low | 2.3 | Insoluble[7] |

| Diethyl Ether | Low | 4.3 | Likely Insoluble |

| Hexane / Petroleum Ether | Very Low | 1.9 | Likely Insoluble |

Note: "Likely Soluble/Insoluble" is based on the general solubility of triphenylphosphonium salts. Experimental verification is recommended.

Predictive Models: Hansen Solubility Parameters

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be a powerful tool.[8] The total Hildebrand solubility parameter is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9] The principle is that substances with similar HSP values are more likely to be miscible.

The HSP for a solvent can be readily found in literature. For this compound, the HSP would need to be either experimentally determined or estimated using group contribution methods.[10] Once the HSP of the phosphonium salt is known, the "distance" (Ra) between its HSP and that of a solvent can be calculated. A smaller Ra value suggests a higher likelihood of solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. The following protocols are provided as a guide for researchers.

Gravimetric Method

This is a classical and straightforward method for determining the solubility of a solid in a solvent.

Principle: A saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or a shaker) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring.

-

-

Isolation of Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibrium temperature) volumetric pipette to avoid premature crystallization.

-

-

Solute Quantification:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of the salt (m.p. 194-197 °C) to remove any residual solvent.

-

Cool the dish in a desiccator and weigh. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved salt by subtracting the initial mass of the evaporating dish from the final mass.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Caption: A workflow diagram for determining solubility using the gravimetric method.

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore, such as the phenyl groups in this compound, which absorb in the UV-Vis region.[11]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve is first generated using solutions of known concentration. The concentration of a saturated solution can then be determined by measuring its absorbance.

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Perform a series of dilutions to create a set of standard solutions of known, decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) of the phosphonium salt by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Measurement and Calculation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

¹H NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful and accurate method for determining solubility, especially in complex mixtures.[12]

Principle: The integral of an NMR signal is proportional to the number of protons giving rise to that signal. By comparing the integral of a solute's signal to that of an internal standard of known concentration, the concentration of the solute can be determined.

Step-by-Step Protocol:

-

Preparation of Saturated Solution with Internal Standard:

-

Prepare a saturated solution of this compound in the deuterated solvent of choice, as described previously.

-

Add a known amount of an inert internal standard to a known volume of the saturated supernatant. The internal standard should have a simple NMR spectrum with peaks that do not overlap with the solute's peaks. A common internal standard is 1,1,2,2-tetrachloroethane.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient to allow for full relaxation of all protons for accurate integration.

-

-

Data Analysis and Calculation:

-

Integrate a well-resolved peak of the this compound (e.g., the isopropyl methine proton) and a peak from the internal standard.

-

Calculate the concentration of the phosphonium salt using the following equation:

Concentration_solute = (Integral_solute / N_protons_solute) * (N_protons_standard / Integral_standard) * Concentration_standard

Where N_protons is the number of protons giving rise to the integrated signal.

-

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. This guide has provided a theoretical framework based on thermodynamic principles to understand the factors governing its dissolution. While comprehensive quantitative data remains to be fully tabulated, the provided qualitative solubility profile and predictive models like Hansen Solubility Parameters offer valuable guidance for solvent selection. Furthermore, the detailed, step-by-step protocols for gravimetric and spectroscopic (UV-Vis and NMR) analysis empower researchers to accurately determine the solubility of this important reagent in their specific solvent systems, leading to more robust and reproducible chemical processes.

References

- Vertex AI Search, based on a manufacturer's specification sheet for Isopropyltriphenylphosphonium Iodide.

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Thermodynamic Properties of Ionic Liquids - Measurements and Predictions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC. Retrieved January 8, 2026, from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved January 8, 2026, from [Link]

-

〈857〉 Ultraviolet-Visible Spectroscopy. (n.d.). BioGlobaX. Retrieved January 8, 2026, from [Link]

-

Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Isopropyltriphenylphosphonium iodide, 1 X 25 g (377481-25G). (n.d.). Alkali Scientific. Retrieved January 8, 2026, from [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park. Retrieved January 8, 2026, from [Link]

-

Free energy of dissolution. (n.d.). Khan Academy. Retrieved January 8, 2026, from [Link]

-

A Bayesian Approach to Predict Solubility Parameters. (2019). FAU CRIS. Retrieved January 8, 2026, from [Link]

-

NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

An efficient method for the synthesis of π-expanded phosphonium salts. (2025, June 5). RSC Publishing. Retrieved January 8, 2026, from [Link]

-

Development of the Enthalpy and Entropy in Dissolution and Precipitation Inventory. (2019, August 1). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. (2024). School of Management and Sciences Journals. Retrieved January 8, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022, September 4). UCL Discovery. Retrieved January 8, 2026, from [Link]

-

A) UV/Vis absorption spectra of salts 1–6 and 1[OTf]. B) normalized... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- WO2001087900A1 - Phosphonium salts. (n.d.). Google Patents.

-

NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019, March 11). YouTube. Retrieved January 8, 2026, from [Link]

-

International Journal of Pharmaceutics & Drug Research. (n.d.). IJPDR. Retrieved January 8, 2026, from [Link]

-

ATKINS' PHYSICAL CHEMISTRY. (n.d.). Retrieved January 8, 2026, from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC. Retrieved January 8, 2026, from [Link]

-

4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 8, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 8, 2026, from [Link]

- SOLUBILITY DATA SERIES. (n.d.).

Sources

- 1. alkalisci.com [alkalisci.com]

- 2. Khan Academy [khanacademy.org]

- 3. smsjournals.com [smsjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Isopropyltriphenylphosphonium Iodide, Isopropyltriphenylphosphonium Iodide 24470-78-8, IsopropyltriphenylphosphoniuM iodide,98% 25GR manufacturer in India. [sodiumiodide.net]

- 8. researchgate.net [researchgate.net]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

- 11. An efficient method for the synthesis of π-expanded phosphonium salts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00708A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Isopropyl triphenylphosphonium iodide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of isopropyl triphenylphosphonium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical considerations, and detailed interpretation of the spectrum, ensuring a thorough understanding of this important analytical technique for the characterization of phosphonium salts.

Introduction: The Significance of this compound

This compound is a quaternary phosphonium salt widely utilized in organic synthesis.[1] Its primary application is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the formation of carbon-carbon double bonds.[2][3] The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the synthesis of complex molecules, including pharmaceuticals and natural products.[4][5]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. ¹H NMR spectroscopy stands as one of the most powerful and accessible analytical tools for this purpose, providing detailed information about the molecular structure and the electronic environment of the protons.

Foundational Principles: ¹H NMR of Organophosphorus Compounds

The ¹H NMR spectrum of an organophosphorus compound like this compound is governed by the same fundamental principles as other organic molecules: chemical shift (δ), integration, and spin-spin coupling (J-coupling).[6] However, the presence of the phosphorus-31 (³¹P) nucleus, which has a nuclear spin of I = ½ and is 100% abundant, introduces an additional layer of complexity and structural information through heteronuclear P-H coupling.[7][8][9]

-

Chemical Shift (δ): The position of a proton signal in the NMR spectrum is dictated by its local electronic environment. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield).

-

Integration: The area under each proton signal is directly proportional to the number of protons giving rise to that signal.

-

Spin-Spin Coupling (J-coupling): The interaction of the magnetic moments of neighboring non-equivalent nuclei through the bonding electrons results in the splitting of NMR signals.[6] The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field and provides valuable information about the connectivity of atoms. In this case, both homonuclear (H-H) and heteronuclear (P-H) coupling will be observed.

Predicted ¹H NMR Spectrum of this compound

Based on its molecular structure, ((CH₃)₂CH)P(C₆H₅)₃⁺I⁻, we can predict the key features of the ¹H NMR spectrum. The molecule possesses two distinct proton environments in the isopropyl group and a more complex set of signals for the triphenylphosphine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Isopropyl Methyl (CH₃) | ~ 1.5 - 1.7 | Doublet of doublets | ³JHH ≈ 7, ³JPH ≈ 18-22 | 6H |

| Isopropyl Methine (CH) | ~ 4.5 - 5.0 | Doublet of septets | ³JHH ≈ 7, ²JPH ≈ 12-16 | 1H |

| Phenyl (C₆H₅) | ~ 7.6 - 8.0 | Multiplet | 15H |

Note: These are approximate values and can be influenced by the solvent and the concentration of the sample.

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and interpretable ¹H NMR spectrum requires careful sample preparation and instrument setup.

Sample Preparation

-

Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for phosphonium salts.[10] Other solvents like DMSO-d₆ or D₂O can be used depending on the solubility and the desired chemical shift dispersion.

-

Weigh an appropriate amount of the sample. Typically, 5-10 mg of this compound is sufficient for a high-field NMR instrument.

-

Dissolve the sample in the deuterated solvent. Use approximately 0.6-0.7 mL of the solvent in a standard 5 mm NMR tube.

-

Ensure complete dissolution. Gently vortex or sonicate the sample to ensure a homogeneous solution. Insoluble material will lead to poor spectral quality.

-

Add an internal standard (optional). Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR in CDCl₃.

Data Acquisition Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

In-Depth Spectral Analysis and Interpretation

A detailed examination of the ¹H NMR spectrum allows for the unambiguous assignment of each signal and confirmation of the molecular structure.

The Aromatic Region (7.6 - 8.0 ppm)

The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum.[11] This is due to the similar chemical environments of the ortho, meta, and para protons, as well as coupling to the phosphorus nucleus. The electron-withdrawing nature of the positively charged phosphorus atom deshields these aromatic protons, shifting them downfield compared to unsubstituted benzene (7.26 ppm).

The Isopropyl Methine Proton (4.5 - 5.0 ppm)

The single methine proton of the isopropyl group is significantly deshielded due to its proximity to the phosphonium center. Its signal is split into a complex pattern due to coupling with both the adjacent methyl protons and the phosphorus nucleus.

-

Coupling to Methyl Protons (³JHH): The methine proton is coupled to the six equivalent protons of the two methyl groups, which would result in a septet (n+1 rule, where n=6). The typical coupling constant for this interaction is around 7 Hz.

-

Coupling to Phosphorus (²JPH): There is also a two-bond coupling to the ³¹P nucleus. This will split the septet into a doublet. The magnitude of ²JPH in phosphonium salts is typically in the range of 12-16 Hz.

The resulting multiplicity is a "doublet of septets".

The Isopropyl Methyl Protons (1.5 - 1.7 ppm)

The six equivalent protons of the two methyl groups are shielded relative to the methine proton and appear further upfield.

-

Coupling to the Methine Proton (³JHH): These protons are coupled to the single methine proton, which splits their signal into a doublet with a coupling constant of approximately 7 Hz.

-

Coupling to Phosphorus (³JPH): There is also a three-bond coupling to the ³¹P nucleus, which further splits the doublet into another doublet. The ³JPH coupling constant is typically larger than the ²JPH, often in the range of 18-22 Hz.

The resulting multiplicity is a "doublet of doublets".

Caption: Spin-spin splitting patterns for the isopropyl group.

Factors Influencing the Spectrum and Troubleshooting

-

Solvent Effects: The choice of solvent can influence the chemical shifts of the protons. More polar solvents can lead to slight shifts in the peak positions.

-

Presence of Ylide: If the sample has been exposed to a base, some of the phosphonium salt may be converted to the corresponding ylide. This will result in the appearance of a new set of signals in the spectrum, often at significantly different chemical shifts.

-

Impurities: The presence of starting materials, such as triphenylphosphine or 2-iodopropane, can be readily identified by their characteristic signals in the ¹H NMR spectrum. Triphenylphosphine oxide, a common byproduct of the Wittig reaction, shows aromatic signals in a similar region to the phosphonium salt.[12][13]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. A thorough understanding of the principles of chemical shift, integration, and particularly the nuances of H-H and P-H spin-spin coupling, allows for a confident and accurate interpretation of the spectrum. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to effectively utilize this powerful analytical technique in their synthetic endeavors.

References

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Isopropyltriphenylphosphonium iodide - SpectraBase. (n.d.). Retrieved from [Link]

-

Interpreting NMR Spectra from your Wittig Reaction - CDN. (n.d.). Retrieved from [Link]

-

1H NMR Standard - TriPhenylPhospheneOxide | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction | Journal of Chemical Education - ACS Publications. (2019). Retrieved from [Link]

-

Triphenylphoshphine oxide - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Quantifying Wittig Reaction Stereoselectivity using 60 MHz Benchtop NMR Spectroscopy. (2015). Retrieved from [Link]

-

Disentangling different modes of mobility for triphenylphosphine oxide adsorbed on alumina. (2020). Retrieved from [Link]

-

Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. (n.d.). Retrieved from [Link]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - NIH. (n.d.). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

1.3a. 1 H NMR spectrum of phosphonium salt 3 | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC - NIH. (2023). Retrieved from [Link]

-

Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - ACS Publications. (2021). Retrieved from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (2016). Retrieved from [Link]

-

(PDF) Spectral study of phosphonium salts synthesized from Michael acceptors Spectral study of phosphonium salts synthesized from Michael acceptors - ResearchGate. (2022). Retrieved from [Link]

-

Proton chemical shifts and 31P1H spin—spin coupling constants of some organophosphorous compounds | Scilit. (1966). Retrieved from [Link]

-

Isopropyltriphenylphosphonium iodide, 1 X 25 g (377481-25G) - Alkali Scientific. (n.d.). Retrieved from [Link]

-

5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

J-Coupling (Scalar) - Chemistry LibreTexts. (2023). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isopropyltriphenylphosphonium iodide, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. spectrabase.com [spectrabase.com]

- 11. scribd.com [scribd.com]

- 12. Triphenylphosphine oxide(791-28-6) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹³C NMR Characterization of Isopropyl triphenylphosphonium iodide

Abstract

Isopropyl triphenylphosphonium iodide is a key reagent in synthetic organic chemistry, primarily utilized in Wittig reactions to form substituted alkenes. The precise structural confirmation and purity assessment of this phosphonium salt are paramount for predictable and successful synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled, non-destructive method for its detailed structural elucidation. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, grounded in the fundamental principles of organophosphorus NMR spectroscopy. We will dissect the expected chemical shifts, multiplicities, and through-bond phosphorus-carbon (³¹P-¹³C) coupling constants, present a validated experimental protocol for data acquisition, and offer a visual correlation between the molecular structure and its spectral features. This document is intended for researchers and drug development professionals who require a robust understanding of how to characterize and verify this essential chemical entity.

Core Principles: Understanding the ¹³C NMR of Phosphonium Salts

The ¹³C NMR spectrum of an organophosphorus compound, such as a phosphonium salt, is distinguished by two primary features that directly inform its structure: chemical shifts (δ) and phosphorus-carbon spin-spin coupling constants (JPC).

-

Chemical Shift (δ): The electron-withdrawing nature and positive formal charge on the quaternary phosphorus atom significantly influence the electronic environment of adjacent carbon atoms. This generally leads to a downfield shift (deshielding) of the α-carbon (the carbon directly bonded to phosphorus) compared to its analogue in a neutral phosphine or a simple alkane[1]. The effect attenuates with distance, but its influence is observable on carbons two or three bonds away.

-

Phosphorus-Carbon Coupling (ⁿJPC): Since the naturally occurring ³¹P isotope has a nuclear spin (I = ½) and 100% natural abundance, its magnetic moment couples with the magnetic moments of nearby ¹³C nuclei[2]. This interaction splits the ¹³C signals into doublets. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds (n) separating the two nuclei and the stereochemical relationship between them.

-

One-Bond Coupling (¹JPC): This is typically the largest coupling, observed for carbons directly attached to the phosphorus atom. Its magnitude is sensitive to the hybridization and substitution at both the carbon and phosphorus atoms, often falling in the range of 50-150 Hz for phosphonium salts[2][3][4].

-

Two-Bond Coupling (²JPC): Coupling across two bonds (P-C-C) is generally smaller than ¹JPC, typically observed in the range of 5-15 Hz.

-

Three- and Four-Bond Couplings (³JPC, ⁴JPC): These long-range couplings are even smaller and provide valuable information about the conformation of the phenyl rings.

-

Understanding these two principles is the foundation for the complete and unambiguous assignment of the ¹³C NMR spectrum for this compound.

Spectral Analysis and Data Interpretation

The structure of this compound presents six unique carbon environments, each with a distinct and predictable NMR signature.

The Triphenylphosphonium Moiety

The three phenyl groups are chemically equivalent, resulting in four distinct aromatic carbon signals:

-

C-ipso (C-i): This is the carbon atom of the phenyl ring directly bonded to the phosphorus. It experiences the strongest deshielding effect from the P⁺ center and exhibits a large one-bond coupling constant (¹JPC). Its signal will appear as a distinct doublet significantly downfield.

-

C-ortho (C-o): The two carbons adjacent to the ipso-carbon. They will show a smaller two-bond coupling (²JPC).

-

C-meta (C-m): The two carbons three bonds away from phosphorus. They will exhibit a three-bond coupling (³JPC).

-

C-para (C-p): The single carbon at the opposite end of the ring from phosphorus. It will show the smallest of the phenyl couplings, a four-bond (⁴JPC) interaction.

The Isopropyl Moiety

The isopropyl group gives rise to two distinct signals:

-

Methine Carbon (CH): As the α-carbon, this methine group is directly attached to the phosphorus atom. Consequently, it will appear significantly downfield and be split into a large doublet due to ¹JPC coupling.

-

Methyl Carbons (CH₃): The two methyl groups are chemically equivalent in this achiral molecule[5]. They are two bonds removed from the phosphorus and will therefore appear as a single signal split into a doublet by a smaller ²JPC coupling. Their chemical shift will be in the typical aliphatic region[6].

Summary of Predicted ¹³C NMR Data

The following table summarizes the anticipated ¹³C NMR data for this compound, based on analysis of similar structures and fundamental principles[3][4][7].

| Carbon Atom Label | Moiety | Predicted δ (ppm) | Multiplicity | Coupling Constant (JPC) |

| C-α | Isopropyl (CH) | 25 - 35 | Doublet | ¹JPC ≈ 50 - 60 Hz |

| C-β | Isopropyl (CH₃) | 15 - 20 | Doublet | ²JPC ≈ 4 - 8 Hz |

| C-ipso | Phenyl | 115 - 125 | Doublet | ¹JPC ≈ 85 - 100 Hz |

| C-ortho | Phenyl | 133 - 136 | Doublet | ²JPC ≈ 10 - 12 Hz |

| C-meta | Phenyl | 130 - 132 | Doublet | ³JPC ≈ 12 - 14 Hz |

| C-para | Phenyl | 134 - 137 | Doublet | ⁴JPC ≈ 3 - 5 Hz |

Note: Chemical shifts are referenced to TMS (δ=0 ppm) and can vary slightly based on solvent and concentration.

Visualizing Structure-Spectrum Correlation

To clarify the relationship between the molecular structure and the NMR data, the following diagram labels each unique carbon atom.

Caption: Molecular structure of this compound with unique carbons labeled.

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a meticulously executed experimental protocol. This self-validating system ensures reproducibility and accuracy.

Sample Preparation

-

Analyte Weighing: Accurately weigh 25-50 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for phosphonium salts[8]. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.

-

Homogenization: Gently vortex or invert the capped NMR tube until the solid is completely dissolved, ensuring a clear, homogenous solution. The presence of any particulate matter will degrade spectral quality (line broadening).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.0 ppm). Verify its presence if quantification or precise chemical shift referencing is critical.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Nucleus: ¹³C

-

Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling is standard. A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Temperature: 298 K (25 °C).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons and carbons attached to phosphorus can have longer relaxation times (T₁). A D1 of 2s is a good starting point, but may need to be increased to 5s or more for accurate integration if quantitation is required.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as necessary to achieve a signal-to-noise ratio (S/N) > 20:1 for the smallest signal (typically C-para).

-

Spectral Width (SW): A spectral width of ~250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover both the aliphatic and aromatic regions.

Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the S/N ratio.

-

Phasing: Carefully and accurately phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all peaks and measure the coupling constants (J) in Hz by determining the peak-to-peak separation within each doublet.

Conclusion

The ¹³C NMR spectrum provides a definitive fingerprint for this compound. The key identifying features are the six distinct carbon signals, all of which appear as doublets due to coupling with the ³¹P nucleus. By carefully analyzing the chemical shifts and the magnitudes of the one-, two-, three-, and four-bond P-C coupling constants, a researcher can unambiguously confirm the structure and integrity of this vital synthetic reagent. The protocols and interpretive framework presented in this guide offer a robust system for achieving accurate and reliable characterization, ensuring confidence in subsequent chemical applications.

References

Sources

- 1. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 2. jeol.com [jeol.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 6. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Isopropyl Triphenylphosphonium Iodide

Abstract

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy analysis of isopropyl triphenylphosphonium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of ³¹P NMR, the expected chemical shift for the target compound, factors influencing spectral data, a detailed experimental protocol, and a guide to spectral interpretation. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for the accurate characterization of phosphonium salts and related organophosphorus compounds.

Introduction: The Power of ³¹P NMR Spectroscopy

In the realm of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. While ¹H and ¹³C NMR are ubiquitous, ³¹P NMR offers unique advantages for the analysis of organophosphorus compounds. The phosphorus-31 nucleus is an ideal candidate for NMR analysis for several key reasons:

-

100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, eliminating the need for isotopic enrichment and ensuring maximum signal intensity.[1]

-

Spin Quantum Number of 1/2: Like a proton, the ³¹P nucleus has a spin of 1/2, which results in sharp, well-resolved NMR signals and simplifies spectral interpretation by avoiding quadrupolar broadening.[1]

-

High Sensitivity: The ³¹P nucleus possesses a high gyromagnetic ratio, granting it excellent NMR sensitivity, approximately 6.6% that of ¹H.

-

Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a vast range of over 700 ppm, which minimizes signal overlap and makes the chemical shift highly diagnostic of the phosphorus atom's electronic environment, coordination number, and stereochemistry.[2][3]

These properties make ³¹P NMR an indispensable technique for characterizing molecules like this compound, a common reagent in synthetic organic chemistry.

This compound: A Profile

This compound, with the chemical structure [(CH₃)₂CHP(C₆H₅)₃]⁺I⁻, is a quaternary phosphonium salt. These salts are most famously employed as precursors to phosphonium ylides for the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds. Given its role in such critical transformations, verifying its purity and structure is paramount, a task for which ³¹P NMR is perfectly suited.

The ³¹P NMR Chemical Shift: Prediction and Influencing Factors

The ³¹P NMR chemical shift (δ) is a direct reflection of the electronic environment surrounding the phosphorus nucleus.[1] For this compound, the key spectral feature is a single resonance, which appears as a sharp singlet when proton decoupling is applied.

Expected Chemical Shift

While a definitive, universally cited chemical shift for this compound is not cataloged in a central database, its value can be reliably predicted based on established principles and data for analogous structures.

The quaternization of a trivalent phosphine (R₃P) to a tetracoordinate phosphonium salt ([R₄P]⁺) leads to a significant deshielding of the phosphorus nucleus, resulting in a downfield shift (a more positive δ value).[4] For instance, the precursor triphenylphosphine (PPh₃) resonates at approximately -5 ppm, whereas phosphonium salts typically appear in the +20 to +35 ppm range. One source suggests a general range for phosphonium salts of -5 to +30 ppm.[5]

Therefore, the expected chemical shift for this compound is in the downfield region, likely between +22 and +28 ppm .

Factors Influencing the Chemical Shift

The precise chemical shift is not an immutable constant. Researchers must be aware of several factors that can influence the resonance position:

-

Solvent: While often considered a minor influence for phosphonium salts (<2 ppm shifts), the choice of deuterated solvent can subtly alter the chemical shift through varying solvent polarity and specific interactions.[6]

-

Counter-ion: The nature of the anion (in this case, iodide) can cause small variations in the chemical shift compared to other halides like bromide or chloride.

-

Concentration: Sample concentration can affect the chemical shift, particularly for salts, due to changes in ion-pairing and aggregation.

-

Temperature: ³¹P NMR chemical shifts can be sensitive to temperature variations, which can alter conformational dynamics and solvation equilibria.

-

Substituent Effects: The electronic and steric properties of the groups attached to the phosphorus atom are the dominant factors. The three phenyl groups and the isopropyl group create a specific electronic environment that dictates the observed shift.

A Validated Protocol for ³¹P NMR Data Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of this compound. The causality behind each step is explained to ensure experimental integrity.

Experimental Workflow Diagram

Caption: Workflow for ³¹P NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Causality: The solvent must be deuterated to provide a lock signal for the spectrometer. CDCl₃ is a good first choice for many organic salts.

-

Securely cap the tube and vortex until the solid is fully dissolved. Visually inspect for any suspended particles. If present, filter the solution through a small plug of glass wool into a clean NMR tube. Causality: Particulate matter degrades spectral resolution by disrupting the magnetic field homogeneity.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Causality: Shimming is critical for achieving sharp, symmetrical peaks and high resolution.

-

Load a standard ³¹P NMR experiment. Most modern spectrometers have pre-configured parameter sets.

-

Ensure the spectral reference is correctly set. The universally accepted primary reference for ³¹P NMR is an external sample of 85% phosphoric acid (H₃PO₄), defined as 0.0 ppm.

-

-

Data Acquisition:

-

Use a standard pulse program with proton decoupling (e.g., zgpg30 on a Bruker instrument). Causality: Proton decoupling collapses the phosphorus-proton couplings, simplifying the spectrum to a singlet for the target compound and increasing the signal-to-noise ratio.

-

Set an appropriate spectral width (e.g., -50 to 100 ppm) to ensure all expected signals are captured.

-

Acquire a sufficient number of scans (transients) to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended). Typically, 16 to 64 scans are adequate.

-

For Quantitative Analysis: To obtain accurate integrations, it is crucial to use an inverse-gated decoupling pulse sequence. This sequence turns on the proton decoupler only during signal acquisition, suppressing the Nuclear Overhauser Effect (NOE) which can otherwise distort integration values. A longer relaxation delay (5x the longest T₁ value) should also be used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the external H₃PO₄ reference peak to 0.0 ppm.

-

Integrate all observed peaks to determine their relative concentrations.

-

Spectral Interpretation and Troubleshooting

A clean spectrum of pure this compound should show one dominant peak. However, impurities from the synthesis or degradation are common.

Data Summary Table

| Compound | Expected ³¹P Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) | Notes |

| This compound | +22 to +28 | Singlet | The target compound. The exact shift is solvent-dependent. |

| Triphenylphosphine Oxide (TPPO) | +25 to +35 | Singlet | Common byproduct of Wittig reactions or oxidation of PPh₃. |

| Triphenylphosphine (PPh₃) | ~ -5 | Singlet | Unreacted starting material for phosphonium salt synthesis. |

Identifying Common Impurities

-

Triphenylphosphine Oxide (TPPO): This is the most likely impurity, especially if the sample has been used in a Wittig reaction or exposed to air and moisture over time. Its signal appears downfield, often in the +25 to +35 ppm range. Its presence can sometimes overlap with the product peak, requiring careful analysis.

-

Triphenylphosphine (PPh₃): If the synthesis of the phosphonium salt from triphenylphosphine was incomplete, a signal for unreacted PPh₃ may be observed upfield at approximately -5 ppm.

Spectral Interpretation Flowchart

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the FTIR Analysis of Isopropyl Triphenylphosphonium Iodide

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the characterization of isopropyl triphenylphosphonium iodide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this important organophosphorus compound. Our focus is on delivering not just a methodology, but a framework for understanding the causal relationships between molecular structure and vibrational spectra, thereby ensuring scientific integrity and fostering deeper insights.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing Phosphonium Salts

This compound, a key reagent in various organic syntheses including the Wittig reaction, demands precise and reliable analytical characterization to ensure its purity and identity.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule, FTIR provides a unique spectral "fingerprint," offering a wealth of information about its functional groups and overall structure. For a complex molecule like this compound, which comprises both aliphatic and aromatic moieties centered around a positively charged phosphorus atom, a thorough understanding of its FTIR spectrum is paramount for quality control and reaction monitoring.

This guide will navigate the intricacies of obtaining and interpreting the FTIR spectrum of this compound, providing a robust protocol that is both scientifically sound and practically applicable in a research and development setting.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the FTIR spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a central phosphorus atom bonded to three phenyl rings and one isopropyl group, with an associated iodide counter-ion.

-

Triphenylphosphonium Cation: This bulky group is characterized by the vibrational modes of the monosubstituted benzene rings. These include C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending. The phosphorus-carbon (P-C) bond also exhibits characteristic vibrations.

-

Isopropyl Group: This aliphatic moiety will display characteristic C-H stretching and bending vibrations. The presence of a gem-dimethyl group often leads to a distinctive splitting of the symmetric C-H bending mode.

-

Phosphorus-Carbon (P-C) Bonds: The vibrations of the P-C bonds are of particular interest and can be found in the fingerprint region of the spectrum.

The following diagram illustrates the fundamental structure of the isopropyl triphenylphosphonium cation.

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A detailed interpretation involves assigning the observed absorption bands to specific molecular motions. While an actual experimental spectrum is ideal for definitive assignments, we can predict the key absorption regions based on established literature values for similar functional groups.

Characteristic Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl Rings | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H Stretch (asymmetric and symmetric) | Isopropyl Group | Medium to Strong |

| ~1585, ~1480, ~1435 | C=C Ring Stretching | Phenyl Rings | Medium to Strong |

| ~1470, ~1385, ~1370 | C-H Bending (asymmetric and symmetric) | Isopropyl Group | Medium |

| ~1110 | In-plane C-H Bending | Phenyl Rings | Strong |

| ~1000 | Ring Breathing | Phenyl Rings | Medium |

| ~750, ~690 | Out-of-plane C-H Bending (monosubstituted benzene) | Phenyl Rings | Strong |

| Below 600 | P-C Stretching and Bending | Triphenylphosphonium Moiety | Variable |

Detailed Analysis of Key Spectral Regions

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region will show a combination of sharp peaks corresponding to the aromatic C-H stretches of the phenyl rings (above 3000 cm⁻¹) and more intense, broader peaks from the aliphatic C-H stretches of the isopropyl group (below 3000 cm⁻¹).

-

Phenyl Ring Vibrations (1600 - 1400 cm⁻¹): A series of sharp bands in this region are characteristic of the C=C stretching vibrations within the aromatic rings. Their positions and relative intensities can sometimes provide information about the substitution pattern, which in this case is monosubstituted for each ring attached to the phosphorus atom.

-

Isopropyl Group Bending Vibrations (~1470 - 1370 cm⁻¹): The isopropyl group will exhibit characteristic C-H bending modes. A key feature to look for is the doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹, which is indicative of the gem-dimethyl structure of the isopropyl group.

-